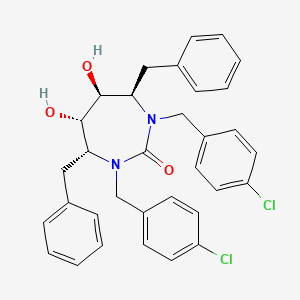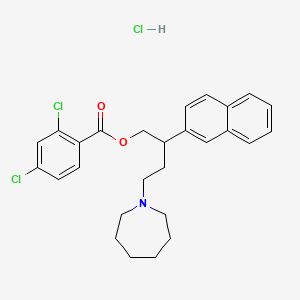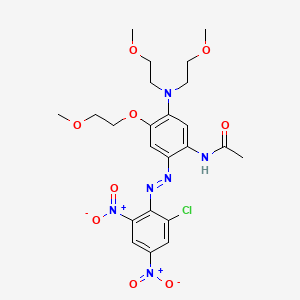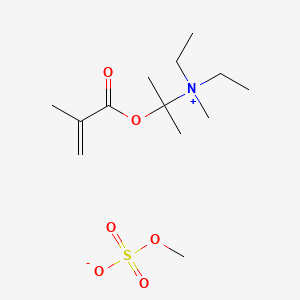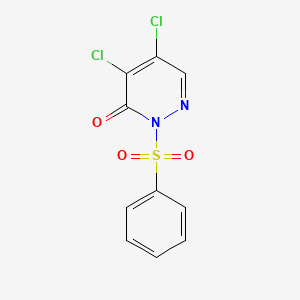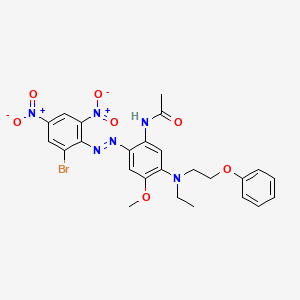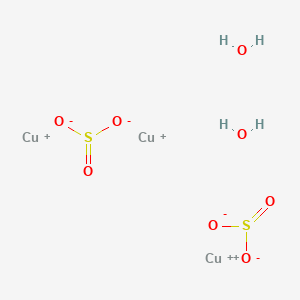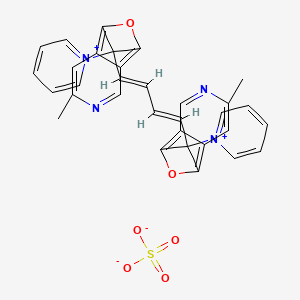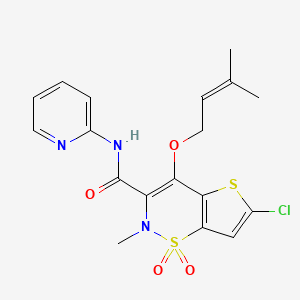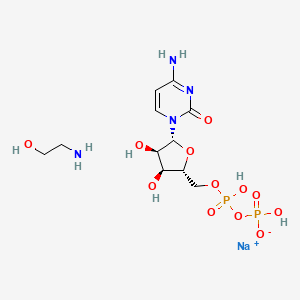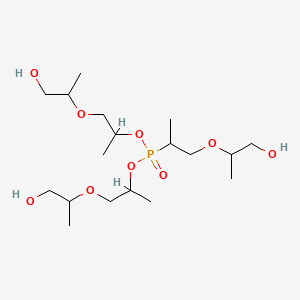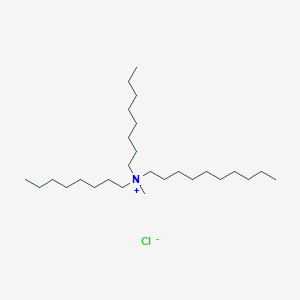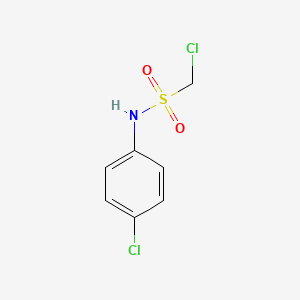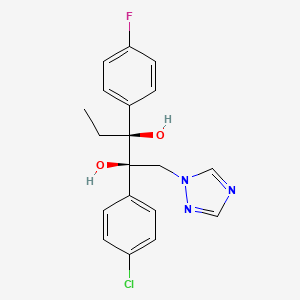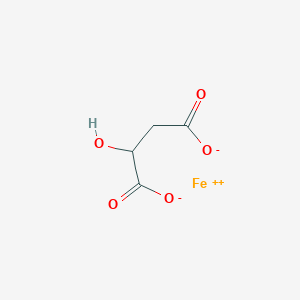
Ferrous malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrous malate is a compound consisting of iron and malic acid. It is often used as a dietary supplement to treat or prevent iron deficiency anemia. The compound is known for its high bioavailability, making it an effective source of iron for the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferrous malate can be synthesized by reacting ferrous sulfate with malic acid under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding malic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified and dried to obtain the desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Ferrous malate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to ferric malate using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to this compound using reducing agents like ascorbic acid.
Substitution: this compound can undergo substitution reactions with other acids or bases, leading to the formation of different iron complexes.
Major Products
The major products formed from these reactions include ferric malate, ferrous sulfate, and various iron complexes depending on the reagents and conditions used.
Applications De Recherche Scientifique
Ferrous malate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: The compound is studied for its role in biological processes, particularly in iron metabolism and transport.
Medicine: this compound is used in the development of iron supplements and treatments for iron deficiency anemia.
Industry: It is used in the production of iron-based materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The primary mechanism of action of ferrous malate involves its role as an iron source. Iron is essential for the production of hemoglobin, myoglobin, and various enzymes. This compound provides a bioavailable form of iron that can be readily absorbed by the body. Once absorbed, the iron is utilized in various metabolic processes, including oxygen transport and DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Ferric malate
Uniqueness
Ferrous malate is unique due to its high bioavailability and stability compared to other iron supplements. It is less likely to cause gastrointestinal side effects, making it a preferred choice for individuals with sensitive stomachs. Additionally, the presence of malic acid enhances the absorption of iron, further increasing its effectiveness as a supplement.
Propriétés
Numéro CAS |
6916-77-4 |
|---|---|
Formule moléculaire |
C4H4FeO5 |
Poids moléculaire |
187.92 g/mol |
Nom IUPAC |
2-hydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/C4H6O5.Fe/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |
Clé InChI |
KRUJOKMDEHYPOP-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)[O-])O)C(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


